O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine
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Overview
Description
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine: is an organic compound with the molecular formula C6H11N3O and a molecular weight of 141.17 g/mol . This compound features a pyrazole ring substituted with an ethyl group and a hydroxylamine functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the optimization of reaction conditions to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- O-((1-Methyl-1H-pyrazol-4-yl)methyl)hydroxylamine
- O-((1-Phenyl-1H-pyrazol-4-yl)methyl)hydroxylamine
- O-((1-Benzyl-1H-pyrazol-4-yl)methyl)hydroxylamine
Uniqueness
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and binding properties. This structural feature may enhance its solubility and stability compared to other similar compounds .
Properties
Molecular Formula |
C6H11N3O |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
O-[(1-ethylpyrazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H11N3O/c1-2-9-4-6(3-8-9)5-10-7/h3-4H,2,5,7H2,1H3 |
InChI Key |
YGGZNJSCAXBDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CON |
Origin of Product |
United States |
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